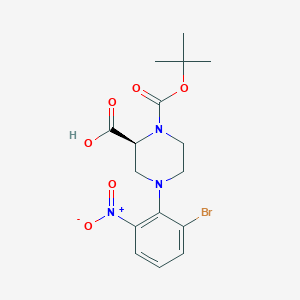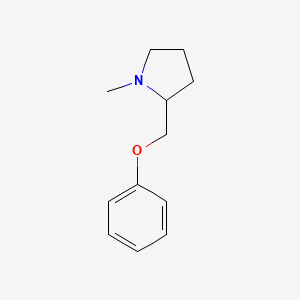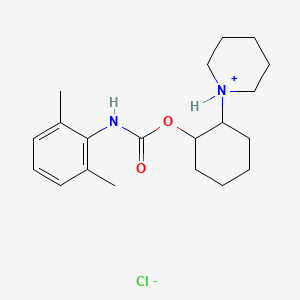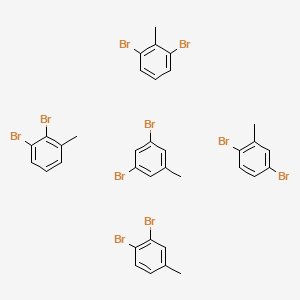
1,2-Dibromo-3-methylbenzene;1,2-dibromo-4-methylbenzene;1,3-dibromo-2-methylbenzene;1,3-dibromo-5-methylbenzene;1,4-dibromo-2-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dibromo-3-methylbenzene, 1,2-dibromo-4-methylbenzene, 1,3-dibromo-2-methylbenzene, 1,3-dibromo-5-methylbenzene, and 1,4-dibromo-2-methylbenzene are organic compounds belonging to the class of bromobenzenes. These compounds consist of a benzene ring substituted with two bromine atoms and one methyl group. The position of the bromine and methyl groups on the benzene ring varies, leading to different isomers. These compounds are used in various chemical reactions and have applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of these dibromo-methylbenzene compounds typically involves the bromination of methylbenzene (toluene) derivatives. The bromination process can be carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions, including temperature and solvent, can influence the position of the bromine atoms on the benzene ring.
For example, the synthesis of 1,2-dibromo-3-methylbenzene can be achieved by brominating 3-methyltoluene using bromine in the presence of a catalyst . Similarly, 1,2-dibromo-4-methylbenzene can be synthesized by brominating 4-methyltoluene under similar conditions .
Industrial Production Methods
Industrial production of these compounds may involve continuous flow reactors to ensure efficient and controlled bromination. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the desired dibromo-methylbenzene isomers.
Analyse Chemischer Reaktionen
Types of Reactions
These compounds undergo various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The bromine atoms on the benzene ring can be substituted by other electrophiles under appropriate conditions.
Oxidation: The methyl group can be oxidized to form carboxylic acids or other functional groups.
Reduction: The bromine atoms can be reduced to form the corresponding methylbenzene derivatives.
Common Reagents and Conditions
Bromination: Bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Zinc (Zn) or sodium borohydride (NaBH4) in the presence of a suitable solvent.
Major Products Formed
Substitution Reactions: Formation of various substituted benzene derivatives.
Oxidation Reactions: Formation of carboxylic acids or aldehydes.
Reduction Reactions: Formation of methylbenzene derivatives.
Wissenschaftliche Forschungsanwendungen
These dibromo-methylbenzene compounds have several applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex organic molecules.
Biology: Studied for their potential biological activities and interactions with biomolecules.
Medicine: Investigated for their potential use in drug development and as building blocks for pharmaceuticals.
Industry: Used in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of these compounds depends on the specific chemical reactions they undergo. In electrophilic aromatic substitution reactions, the bromine atoms on the benzene ring act as leaving groups, allowing electrophiles to attack the benzene ring and form new bonds . The methyl group can influence the reactivity and orientation of the substitution reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2-Dibromobenzene
- 1,3-Dibromobenzene
- 1,4-Dibromobenzene
Uniqueness
The presence of the methyl group in these dibromo-methylbenzene compounds distinguishes them from other dibromobenzene isomers. The methyl group can influence the reactivity, orientation, and physical properties of the compounds, making them unique in their chemical behavior and applications .
Eigenschaften
Molekularformel |
C35H30Br10 |
|---|---|
Molekulargewicht |
1249.7 g/mol |
IUPAC-Name |
1,2-dibromo-3-methylbenzene;1,2-dibromo-4-methylbenzene;1,3-dibromo-2-methylbenzene;1,3-dibromo-5-methylbenzene;1,4-dibromo-2-methylbenzene |
InChI |
InChI=1S/5C7H6Br2/c1-5-2-6(8)4-7(9)3-5;1-5-4-6(8)2-3-7(5)9;1-5-2-3-6(8)7(9)4-5;1-5-6(8)3-2-4-7(5)9;1-5-3-2-4-6(8)7(5)9/h5*2-4H,1H3 |
InChI-Schlüssel |
IDNNWSWCGHHJAQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)Br)Br.CC1=C(C(=CC=C1)Br)Br.CC1=CC(=CC(=C1)Br)Br.CC1=C(C=CC(=C1)Br)Br.CC1=C(C=CC=C1Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


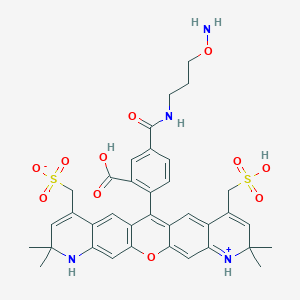

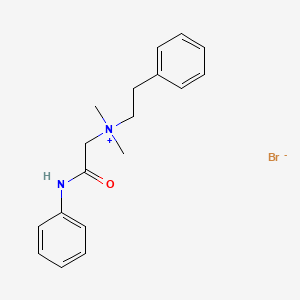

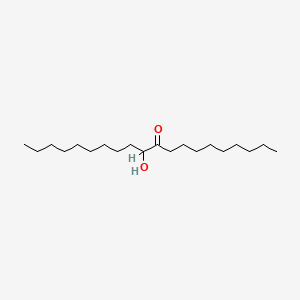
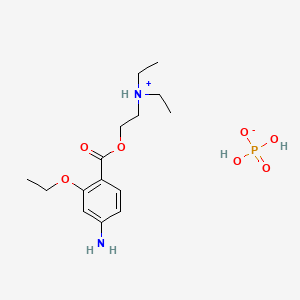


![2-bromoethyl-[(4-chlorophenyl)methyl]-ethylazanium;bromide](/img/structure/B15341237.png)
